molecular formula C15H20ClNO B4267141 2-(4-chlorophenyl)-N-(cyclohexylmethyl)acetamide

2-(4-chlorophenyl)-N-(cyclohexylmethyl)acetamide

Cat. No.: B4267141
M. Wt: 265.78 g/mol
InChI Key: GBBJFZQZGNKNTK-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N-(cyclohexylmethyl)acetamide is an organic compound characterized by the presence of a chlorophenyl group and a cyclohexylmethyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorophenyl)-N-(cyclohexylmethyl)acetamide typically involves the reaction of 4-chlorobenzyl chloride with cyclohexylmethylamine, followed by acylation with acetic anhydride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetamide group to an amine group.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products:

    Oxidation: Formation of 4-chlorobenzyl alcohol or 4-chlorobenzoic acid.

    Reduction: Formation of 2-(4-chlorophenyl)-N-(cyclohexylmethyl)amine.

    Substitution: Formation of various substituted chlorophenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorophenyl)-N-(cyclohexylmethyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various conditions, though more research is needed to confirm its efficacy and safety.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(cyclohexylmethyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often includes binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

    2-(4-Chlorophenyl)acetamide: Lacks the cyclohexylmethyl group, leading to different chemical and biological properties.

    N-(Cyclohexylmethyl)acetamide:

    4-Chlorobenzylamine: Contains the chlorophenyl group but lacks the acetamide moiety.

Uniqueness: 2-(4-Chlorophenyl)-N-(cyclohexylmethyl)acetamide is unique due to the combination of the chlorophenyl and cyclohexylmethyl groups, which confer specific chemical reactivity and potential biological activity. This combination allows for diverse applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(cyclohexylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO/c16-14-8-6-12(7-9-14)10-15(18)17-11-13-4-2-1-3-5-13/h6-9,13H,1-5,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBJFZQZGNKNTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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